

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 1-Phenylpyrazole Derivatives

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Compound of Interest

Compound Name: 1-Phenylpyrazole

Cat. No.: B075819

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and for quality control during synthesis and development. This document provides detailed application notes and standardized protocols for the analysis of **1-phenylpyrazole** derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural analysis of small molecules.

Data Presentation

Table 1: Representative ^1H NMR Spectral Data for a 1-Phenylpyrazole Derivative

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Pyrazole-H3	7.5 - 8.0	s	-	1H
Pyrazole-H4	6.4 - 6.6	t	~2.0	1H
Pyrazole-H5	7.8 - 8.2	d	~2.0	1H
Phenyl-H (ortho)	7.6 - 7.8	m	-	2H
Phenyl-H (meta)	7.4 - 7.6	m	-	2H
Phenyl-H (para)	7.2 - 7.4	m	-	1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and substituents on the phenyl and pyrazole rings.

Table 2: Representative ^{13}C NMR Spectral Data for a 1-Phenylpyrazole Derivative

Carbon Atom	Expected Chemical Shift (δ , ppm)
Pyrazole C3	135 - 145
Pyrazole C4	105 - 115
Pyrazole C5	125 - 135
Phenyl C1 (ipso)	138 - 142
Phenyl C2/C6 (ortho)	118 - 122
Phenyl C3/C5 (meta)	128 - 130
Phenyl C4 (para)	125 - 128

Note: Chemical shifts can vary depending on the solvent and substitution patterns.

Table 3: Representative Mass Spectrometry Data for a 1-Phenylpyrazole Derivative

Ionization Mode	Mass Analyzer	Observed m/z	Interpretation
ESI (+)	TOF	145.076	$[M+H]^+$
ESI (+)	TOF	167.058	$[M+Na]^+$
EI	Quadrupole	144	$[M]^+\bullet$
EI	Quadrupole	117	$[M-HCN]^+\bullet$
EI	Quadrupole	90	$[C_6H_4N]^+$
EI	Quadrupole	77	$[C_6H_5]^+$

Note: m/z values are for the parent **1-phenylpyrazole**. Fragmentation patterns will vary with substitution.

Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation and confirmation.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)[1]

Materials:

- 1-Phenylpyrazole** derivative sample (5-10 mg)[2]
- Deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) (0.5-0.7 mL)[2]
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[2][3]

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **1-phenylpyrazole** derivative.[\[2\]](#)
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.[\[2\]](#)
 - If required, add a small amount of TMS.
 - Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[4\]](#)
 - The number of scans should be sufficient to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be necessary compared to the ^1H NMR spectrum due to the lower natural abundance of ^{13}C .[\[5\]](#)
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Perform phase correction and baseline correction to obtain a clean spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of the **1-phenylpyrazole** derivative.

A. Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

Instrumentation:

- Mass spectrometer equipped with an ESI source and a TOF analyzer.[\[2\]](#)

Materials:

- **1-Phenylpyrazole** derivative sample
- High-purity solvent (e.g., methanol, acetonitrile)[\[2\]](#)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.[\[2\]](#)
- Analysis:
 - Infuse the sample solution into the ESI source.[\[2\]](#)
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ and other adduct ions (e.g., $[\text{M}+\text{Na}]^+$).[\[2\]](#)
 - Determine the accurate mass of the molecular ion to aid in molecular formula determination.

B. Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

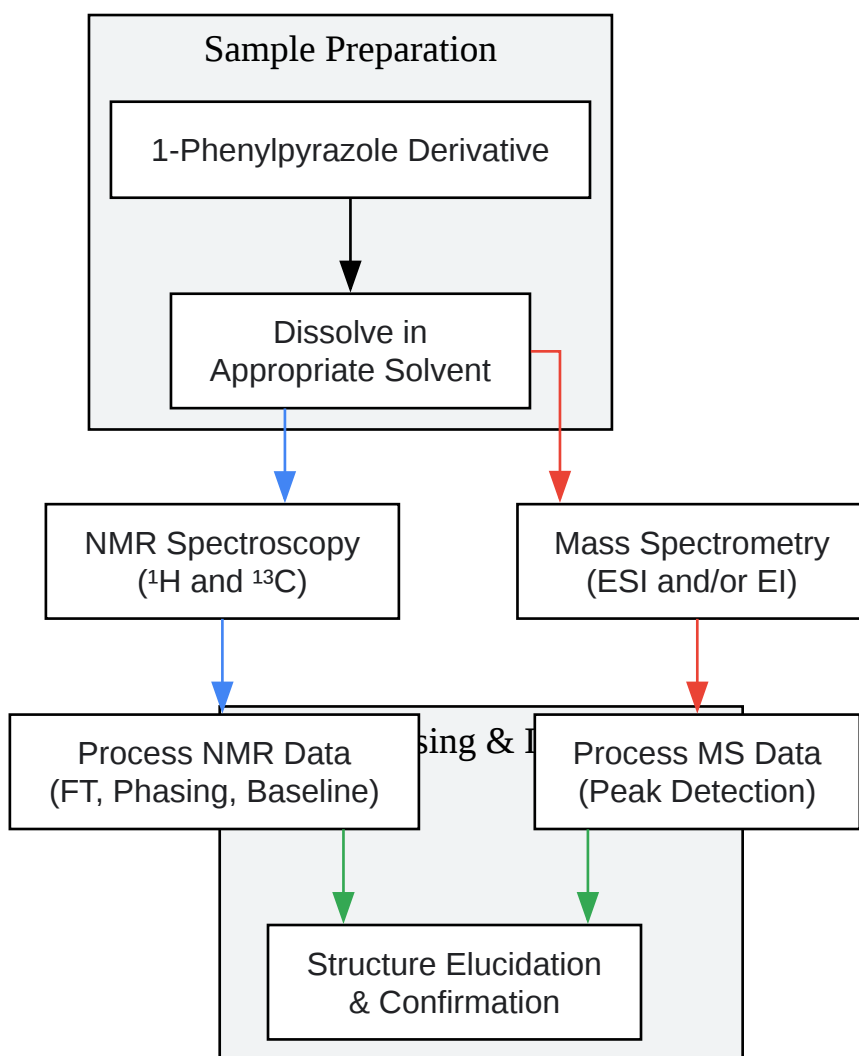
Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an EI source.[\[2\]](#)

Procedure:

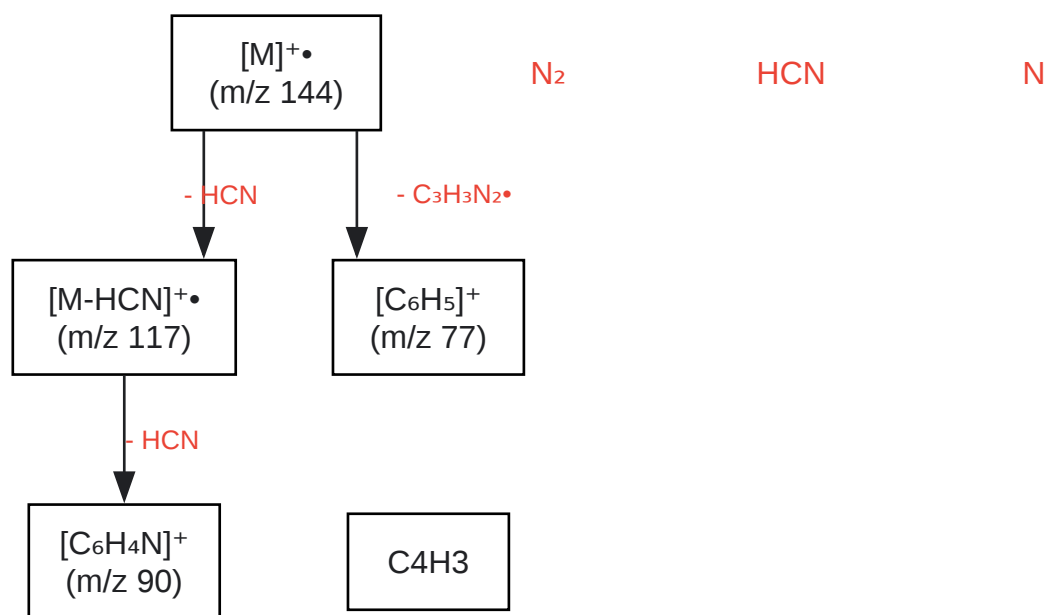
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).[\[2\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[\[2\]](#)
 - Injector Temperature: 250 °C.[\[2\]](#)
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific derivative).[\[2\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
 - Mass Range: Scan from m/z 40 to 400.[\[2\]](#)
 - Source Temperature: 230 °C.[\[2\]](#)
- Analysis:
 - Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
 - Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for its fragmentation pattern, which can provide structural information.

Visualizations



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Caption: Analytical workflow for **1-phenylpyrazole** derivatives.



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Caption: Common EI fragmentation of **1-phenylpyrazole**.

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